5-Hydroxyindole-3-acetic acid
Overview
Description
5-Hydroxyindole-3-acetic acid is a primary metabolite of serotonin, a crucial neurotransmitter in the human body. It is produced through the breakdown of serotonin in the liver and is often used as a proxy for measuring serotonin levels in clinical settings . This compound plays a significant role in various biological processes and is a key indicator in the diagnosis of certain medical conditions.
Mechanism of Action
Target of Action
5-Hydroxyindole-3-acetic acid (5-HIAA) is a primary metabolite of serotonin . The compound’s primary targets include L-type calcium channels located on the colonic smooth muscle cells .
Mode of Action
5-HIAA interacts with its targets by accelerating gut contractility via activation of L-type calcium channels . This interaction results in significant changes in the gut’s motility, contributing to the regulation of intestinal physiology .
Biochemical Pathways
5-HIAA is the catabolic end product of the serotonin pathway . It is formed by the oxidative deamination of serotonin by monoamine oxidase, presumably the A isozyme . A wide variety of gut bacteria can metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme .
Pharmacokinetics
The pharmacokinetics of 5-HIAA involves its production through the metabolism of serotonin, primarily by monoamine oxidase in the liver and the lungs . It is subsequently cleared by an active transport mechanism . 5-HIAA is present in body fluids like cerebrospinal fluid (CSF), blood, and urine .
Result of Action
The action of 5-HIAA results in significant increases in serotonin production . It also significantly accelerates the total gut transit time (TGTT) when administered orally in rats . The expression levels of 5-HIAA are different among normal and cancer patients .
Action Environment
The action of 5-HIAA is influenced by environmental factors such as the gut microbiota. The gut microbiota alters intestinal physiology by converting dietary or drug substrates into small bioactive molecules like 5-HIAA . The production of 5-HIAA is inhibited upon pH reduction in in vitro studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyindole-3-acetic acid typically involves the hydroxylation of indole-3-acetic acid. This process can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves biotechnological approaches. These methods utilize microbial fermentation processes where specific strains of bacteria or fungi are employed to convert tryptophan or indole derivatives into this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyindole-3-acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which are useful in various biochemical applications.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted indole derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
5-Hydroxyindole-3-acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
5-Hydroxyindole-3-acetic acid can be compared with other similar compounds such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxylic acid: Known for its role in plant defense mechanisms.
Indole-3-acrylic acid: Another metabolite with significant biological activities.
Uniqueness: What sets this compound apart is its role as a primary metabolite of serotonin, making it a crucial biomarker for studying serotonin metabolism and related disorders .
Properties
IUPAC Name |
2-(5-hydroxy-1H-indol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUGKQCEGZLZNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861582 | |
Record name | (5-Hydroxy-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light red crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | 5-Hydroxyindole-3-acetic acid | |
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Record name | 5-Hydroxyindoleacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000763 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>28.7 [ug/mL] (The mean of the results at pH 7.4), 24 mg/mL | |
Record name | SID46500482 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 5-Hydroxyindoleacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000763 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54-16-0 | |
Record name | 5-Hydroxyindoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydroxyindoleacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxyindole-3-acetic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90432 | |
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Record name | (5-Hydroxy-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxyindol-3-ylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.179 | |
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Record name | 5-HYDROXYINDOLE-3-ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHC763JY1P | |
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Record name | 5-Hydroxyindoleacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000763 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
161 - 163 °C | |
Record name | 5-Hydroxyindoleacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000763 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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